molecular formula C11H9N3S4 B13912053 Methyl [(2-thioxobenzo[d]thiazol-3(2H)-yl)methyl] cyanocarbonimidodithioate

Methyl [(2-thioxobenzo[d]thiazol-3(2H)-yl)methyl] cyanocarbonimidodithioate

Cat. No.: B13912053
M. Wt: 311.5 g/mol
InChI Key: UCMCDSPLGLASQE-UHFFFAOYSA-N
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Description

Methyl [(2-thioxobenzo[d]thiazol-3(2H)-yl)methyl] cyanocarbonimidodithioate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Preparation Methods

The synthesis of Methyl [(2-thioxobenzo[d]thiazol-3(2H)-yl)methyl] cyanocarbonimidodithioate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a suitable benzothiazole derivative with a cyanocarbonimidodithioate moiety under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as glacial acetic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Methyl [(2-thioxobenzo[d]thiazol-3(2H)-yl)methyl] cyanocarbonimidodithioate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl [(2-thioxobenzo[d]thiazol-3(2H)-yl)methyl] cyanocarbonimidodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl [(2-thioxobenzo[d]thiazol-3(2H)-yl)methyl] cyanocarbonimidodithioate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction is often mediated through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Methyl [(2-thioxobenzo[d]thiazol-3(2H)-yl)methyl] cyanocarbonimidodithioate can be compared with other thiazole derivatives, such as:

Properties

Molecular Formula

C11H9N3S4

Molecular Weight

311.5 g/mol

IUPAC Name

[methylsulfanyl-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methylsulfanyl]methylidene]cyanamide

InChI

InChI=1S/C11H9N3S4/c1-16-10(13-6-12)17-7-14-8-4-2-3-5-9(8)18-11(14)15/h2-5H,7H2,1H3

InChI Key

UCMCDSPLGLASQE-UHFFFAOYSA-N

Canonical SMILES

CSC(=NC#N)SCN1C2=CC=CC=C2SC1=S

Origin of Product

United States

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